![molecular formula C25H19N3O3S B2747791 3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536707-04-7](/img/structure/B2747791.png)
3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule. It is a derivative of the indole family . Indole derivatives are known for their diverse biological activities and are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
Scientific Research Applications
Molecular Structure and Electronic Properties
Theoretical investigations on derivatives containing phenyl and phenacyl groups have been conducted to understand their molecular structure and electronic properties. Studies employing semi-empirical methods like AM1, MNDO, PM3, and RM1 have compared calculated geometries and electronic spectra with experimental data, such as X-ray structure analysis. These investigations provide insights into bond lengths, interatomic angles, binding energies, atomic charges, and molecular orbital energy spectra, facilitating the exploration of potential applications in material science and drug design (Cojocaru et al., 2013).
Synthesis of Novel Derivatives
Research has focused on the synthesis of novel derivatives through condensation reactions, highlighting the versatility of these compounds in chemical synthesis. For example, methoxy-derivatives have been created by reacting α-naphthyl-amines with N-phenacyl-pyridinium salts, leading to novel compounds with potential applications in medicinal chemistry and material science (Ferlin et al., 1989).
Biological Investigations
Compounds related to "3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one" have been synthesized and evaluated for various biological activities, including antimicrobial and antitumor effects. The synthesis of substituted pyrido[1,2-a]benzimidazoles and their derivatives has shown potential antibacterial activity, suggesting these compounds could be explored for therapeutic applications (Rida et al., 1988).
Corrosion Inhibition
Derivatives of this compound have also been studied for their corrosion inhibition effects on mild steel in acidic solutions, indicating their potential industrial applications in protecting metals against corrosion. These studies involve comprehensive analysis using electrochemical methods, surface morphology characterization, and theoretical calculations to understand the mechanisms of corrosion inhibition (Yadav et al., 2015).
Antitumor Activity
Research into the antitumor activity of derivatives has identified compounds with promising antineoplastic properties, offering a new class of drugs for cancer treatment. These compounds disrupt tubulin polymerization or affect the cell cycle, highlighting their potential in developing new cancer therapies (Nguyen et al., 1990).
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-31-18-11-7-10-17(14-18)28-24(30)23-22(19-12-5-6-13-20(19)26-23)27-25(28)32-15-21(29)16-8-3-2-4-9-16/h2-14,26H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAYOOXSSJFSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

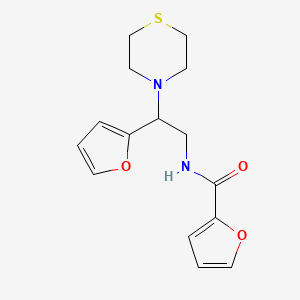
![N-[4-(difluoromethoxy)phenyl]-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2747710.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)
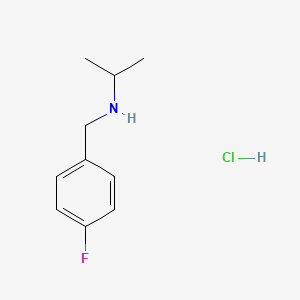
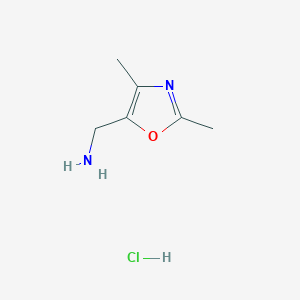
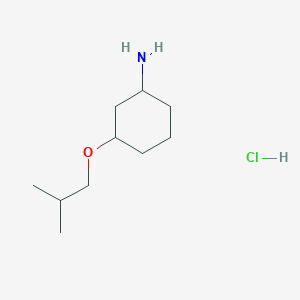
![2-[[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[1,2]pyrano[2,4-b]pyrimidin-4-yl]sulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2747718.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747722.png)
![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)
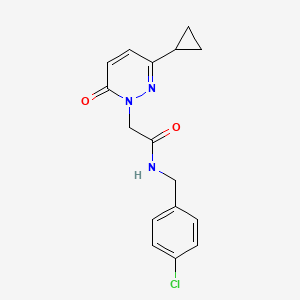

![3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2747727.png)
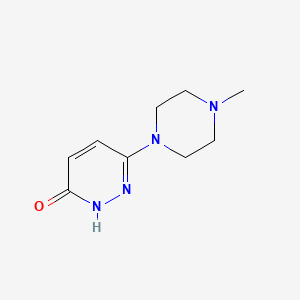
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2747731.png)